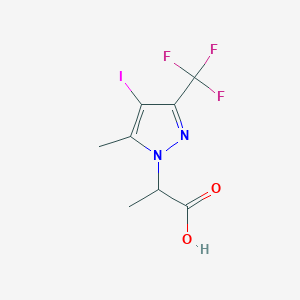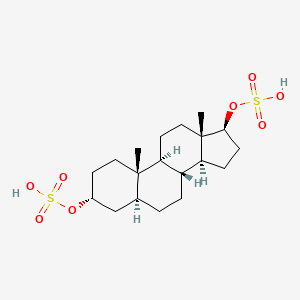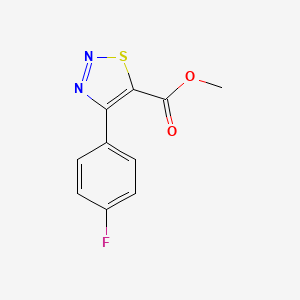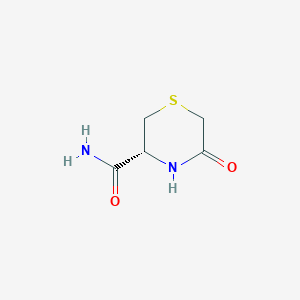
(3R)-5-Oxothiomorpholine-3-carboxamide (Lactam of S-Carboxymethyl-L-cysteinamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Oxothiomorpholine-3-carboxamide typically involves the cyclization of S-Carboxymethyl-L-cysteinamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the lactam ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-5-Oxothiomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3R)-5-Oxothiomorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3R)-5-Oxothiomorpholine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-3-carboxamide: Lacks the oxo group, making it less reactive in certain chemical reactions.
S-Carboxymethyl-L-cysteinamide: The precursor to (3R)-5-Oxothiomorpholine-3-carboxamide, it does not have the lactam ring structure.
Uniqueness
(3R)-5-Oxothiomorpholine-3-carboxamide is unique due to its specific ring structure and the presence of both sulfur and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H8N2O2S |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
(3R)-5-oxothiomorpholine-3-carboxamide |
InChI |
InChI=1S/C5H8N2O2S/c6-5(9)3-1-10-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
HPOAIFPFOMHLGX-VKHMYHEASA-N |
Isomerische SMILES |
C1[C@H](NC(=O)CS1)C(=O)N |
Kanonische SMILES |
C1C(NC(=O)CS1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


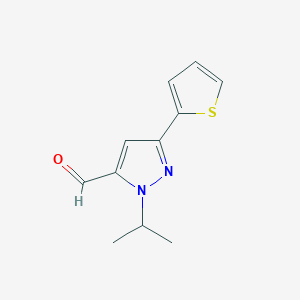
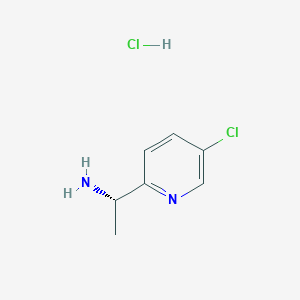

![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)

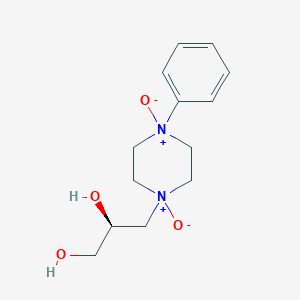
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)

![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
